Cas no 1040274-10-9 (Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-)
![Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- structure](https://it.kuujia.com/scimg/cas/1040274-10-9x500.png)
1040274-10-9 structure
Nome del prodotto:Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-
Numero CAS:1040274-10-9
MF:C55H66NOP
MW:788.092416286469
MDL:MFCD17018765
CID:97891
PubChem ID:24999372
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-
- [(3S)-4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane
- Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dih
- (S,S)-DTB-BN-SIPHOX
- (4S)-2-[(1S)-7'-[BIS[3,5-BIS(TERT-BUTYL)PHENYL]PHOSPHINO]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBI[1H-INDEN]-7-YL]-4,5-DIHYDRO-4-(PHENYLMETHYL)OXAZOLE
- (Sa,S)-DTB-Bn-SIPHOX
- (S,S)-7-[4-(Benzyl)oxazol-2-yl]-7′-di(3,5-ditertbutylphenyl)phosphinyl-1,1′- spirobiindane
- (Sa,S)-7-[4-(Benzyl)oxazol-2-yl]-7′-di(3,5-ditertbutylphenyl)phosphinyl-1,1′-spirobiindane
- (S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX
- 1040274-10-9
- (S)-(-)-7'- [4(S)-(BenZyl)oxaZol-2-yl]-7-di(3,5-di-t-BuPh)phosphino-2,2',3,3'-tetrahydro-1,1' spirobiindane
- AKOS015950871
- J10017
- [(3S)-4-[(4S)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane
- MFCD17018765
- DTXSID20648382
- (4S)-4-BENZYL-2-[(1S)-7'-[BIS(3,5-DI-TERT-BUTYLPHENYL)PHOSPHANYL]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBI[INDEN]-7-YL]-4,5-DIHYDRO-1,3-OXAZOLE
- (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
- AS-75215
-
- MDL: MFCD17018765
- Inchi: 1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55-/m0/s1
- Chiave InChI: UAWQRALEHCBVCD-QVROPDMNSA-N
- Sorrisi: P(C1C=C(C=C(C(C)(C)C)C=1)C(C)(C)C)(C1C=C(C=C(C(C)(C)C)C=1)C(C)(C)C)C1=CC=CC2CC[C@@]3(C4C(C5=N[C@@H](CC6C=CC=CC=6)CO5)=CC=CC=4CC3)C=21
Proprietà calcolate
- Massa esatta: 787.488
- Massa monoisotopica: 787.488
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 58
- Conta legami ruotabili: 10
- Complessità: 1320
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 21.6A^2
- XLogP3: 15.7
Proprietà sperimentali
- Punto di fusione: 159-161°C
- PSA: 35.18000
- LogP: 11.63700
- Rotazione specifica: -185.6° (c 0.5, CH2Cl2)
- Sensibilità: moisture sensitive
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-25mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 25mg |
1154.0CNY | 2021-07-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-25mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 25mg |
1154CNY | 2021-05-08 | |
BAI LING WEI Technology Co., Ltd. | K14Y28675-50mg |
(Sa,S)-DTB-Bn-SIPHOX,97% |
1040274-10-9 | 97% | 50mg |
¥4069 | 2023-11-24 | |
A2B Chem LLC | AE13614-50mg |
[(3S)-4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane |
1040274-10-9 | 95% | 50mg |
$129.00 | 2024-04-20 | |
ChemScence | CS-0037333-50mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | ≥97.0% | 50mg |
$250.0 | 2022-04-28 | |
Ambeed | A282240-250mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane |
1040274-10-9 | 98% | 250mg |
$1060.0 | 2023-03-02 | |
ChemScence | CS-0037333-25mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | ≥97.0% | 25mg |
$130.0 | 2022-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107973-50mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | 97% | 50mg |
¥2101.00 | 2023-11-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906571-10mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane |
1040274-10-9 | 98% | 10mg |
¥914.40 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-100mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 100mg |
3477CNY | 2021-05-08 |
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- Letteratura correlata
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
2. Back matter
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
1040274-10-9 (Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-) Prodotti correlati
- 1806349-55-2(3-Bromo-2-(2-oxopropyl)benzoyl chloride)
- 64415-11-8(Pyrimidine,4,6-dichloro-2-(methylthio)-5-phenyl-)
- 887869-10-5(2-1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide)
- 874832-33-4(1-(2-Furylmethyl)piperidine-4-carboxylic Acid)
- 1415504-32-3(6,6'-Bieckol; 3''-O-[4-(3,5-Dihydroxyphenoxy)-3,5-dihydroxyphenyl])
- 392289-03-1(2-(4-chlorophenoxy)-N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide)
- 126840-28-6(4-Hydroxybiphenyl-d9 (rings-d9))
- 1563298-88-3(3-(furan-2-yl)-2-methylprop-2-en-1-yl(methyl)amine)
- 941944-45-2(N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 941918-79-2(1-(4-fluorobenzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1040274-10-9)Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-

Purezza:99%/99%
Quantità:50mg/100mg
Prezzo ($):240.0/375.0